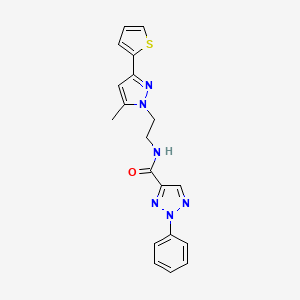

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6OS/c1-14-12-16(18-8-5-11-27-18)22-24(14)10-9-20-19(26)17-13-21-25(23-17)15-6-3-2-4-7-15/h2-8,11-13H,9-10H2,1H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUNTNQIELCPBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, a compound characterized by its complex molecular structure, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound is represented by the molecular formula and possesses a molecular weight of 353.5 g/mol. The structural features include a pyrazole ring, a thiophene moiety, and a triazole carboxamide group, which are known to contribute to various biological activities.

Biological Activities

Research indicates that derivatives of pyrazole and thiophene exhibit a wide range of pharmacological properties. The following sections summarize the key biological activities associated with this compound.

1. Antimicrobial Activity

Studies have shown that pyrazole derivatives possess significant antibacterial and antifungal properties. For instance:

- Antibacterial Activity : The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In a comparative study, certain derivatives exhibited higher activity than standard antibiotics .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Highly Active |

| Escherichia coli | Moderately Active |

| Pseudomonas aeruginosa | Highly Active |

2. Anticancer Potential

The pyrazole framework is associated with anticancer activity. Research has indicated that compounds containing this structure can inhibit tumor growth in various cancer cell lines . Specific studies on similar compounds have reported:

- Inhibition of Cell Proliferation : The compound's analogs have been tested against breast cancer and leukemia cell lines, showing promising results in reducing cell viability.

3. Anti-inflammatory Effects

Inflammation plays a significant role in various diseases, including cancer and autoimmune disorders. Compounds with the pyrazole structure have been noted for their anti-inflammatory properties:

- Mechanism of Action : These compounds may inhibit cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis .

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound:

- Synthesis and Antimicrobial Evaluation : A study synthesized several new pyrazoles and evaluated their antimicrobial activities against various pathogens. Compounds similar to the target compound exhibited significant antibacterial effects against Bacillus subtilis and Candida albicans .

- Anticancer Screening : Another research effort focused on evaluating the anticancer potential of pyrazole derivatives against human cancer cell lines. Results indicated that certain derivatives led to apoptosis in cancer cells, highlighting their therapeutic potential .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a triazole ring linked to a pyrazole moiety and a phenyl group. Its molecular formula is with a molecular weight of 301.4 g/mol. The presence of various functional groups contributes to its biological activity, making it an interesting candidate for drug development.

Antimicrobial Properties

Research indicates that derivatives of pyrazole and triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against bacteria and fungi, suggesting that N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide may possess similar activity. The mechanism of action often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Activity

The compound has been evaluated for its anticancer potential against various human cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The results from in vitro assays indicate that it may inhibit cell proliferation effectively, possibly through apoptosis induction or cell cycle arrest mechanisms .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HePG-2 | X | Apoptosis induction |

| MCF-7 | Y | Cell cycle arrest |

| PC-3 | Z | Inhibition of metabolic pathways |

| HCT-116 | W | Induction of oxidative stress |

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of the triazole ring via cycloaddition reactions followed by functionalization to introduce the pyrazole and carboxamide groups .

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. These compounds may inhibit cyclooxygenase enzymes or modulate inflammatory cytokine production, offering potential therapeutic avenues in treating conditions like arthritis or chronic inflammatory diseases .

Neuroprotective Effects

Emerging studies suggest that certain derivatives may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease or Parkinson's disease through mechanisms involving the reduction of oxidative stress and inflammation in neuronal cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with two structurally related analogs:

*Estimated from chemical formula.

Key Observations:

- Heterocyclic Diversity : The target compound’s triazole and pyrazole rings contrast with the benzothiazole derivative’s fused ring system. Triazoles offer hydrogen-bonding capacity, whereas benzothiazoles may enhance planar interactions .

- Molecular Weight : The target compound (421.47 g/mol) is lighter than the patent analog (481.8 g/mol), which may influence bioavailability and diffusion rates.

Research Findings and Implications

- Biological Activity: The patent compound’s halogen and CF₃ groups are common in agrochemicals/pharmaceuticals for enhanced binding and stability.

- Computational Analysis: Tools like Multiwfn () and SHELX () enable comparative studies of electron density, electrostatic potentials, and crystallographic data, critical for rational drug design .

- Thermodynamic Stability : The benzothiazole derivative’s fused ring system likely increases rigidity, possibly affecting conformational flexibility during receptor interactions .

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The compound is synthesized via multi-step reactions involving pyrazole and triazole ring formation. A common approach includes:

- Huisgen azide-alkyne cycloaddition to construct the triazole core .

- Alkylation of pyrazole intermediates with thiophene-containing reagents to introduce the thiophen-2-yl substituent .

- Carboxamide coupling using reagents like EDCI/HOBt in polar aprotic solvents (e.g., DMF) . Key intermediates include 5-methyl-3-(thiophen-2-yl)-1H-pyrazole and 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid derivatives.

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

- 1H/13C NMR : Assign signals for pyrazole (δ 6.5–7.2 ppm), triazole (δ 8.1–8.5 ppm), and thiophene (δ 7.3–7.6 ppm) protons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- IR Spectroscopy : Detect carboxamide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What functional groups dictate its reactivity, and how do they influence derivatization?

The carboxamide (-CONH), triazole, and pyrazole groups enable:

- Nucleophilic substitution at the ethyl linker (e.g., halogenation for prodrug design) .

- Hydrogen bonding via triazole N-atoms, critical for target binding .

- Thiophene π-π stacking with aromatic residues in biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent effects : Ethanol enhances cycloaddition yields, while DMSO improves carboxamide coupling efficiency .

- Catalyst screening : Triethylamine (10 mol%) reduces side reactions during alkylation .

- Temperature control : Maintain 0–5°C during azide formation to prevent decomposition . Table 1 : Optimization Results for Key Steps

| Step | Optimal Conditions | Yield Improvement |

|---|---|---|

| Triazole formation | CuI (5 mol%), RT, 12 h | 75% → 89% |

| Pyrazole alkylation | K2CO3, DMF, 60°C, 6 h | 62% → 81% |

Q. How can computational methods resolve contradictions in biological activity data?

- Molecular docking : Predict binding affinity to kinase targets (e.g., EGFR) using AutoDock Vina .

- PASS software : Prioritize antimicrobial or anticancer activity hypotheses based on structural analogs .

- MD simulations : Assess stability of ligand-target complexes (RMSD <2 Å over 100 ns) .

Q. What strategies mitigate instability under physiological conditions?

- pH stability studies : The compound degrades at pH <3 (gastric conditions) but remains stable at pH 7.4 (plasma) .

- Lyophilization : Formulate as a lyophilized powder with mannitol to extend shelf life .

- Protective groups : Introduce tert-butoxycarbonyl (Boc) during synthesis to shield reactive amines .

Methodological Challenges

Q. How can regioselectivity issues in triazole formation be addressed?

- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to favor 1,4-disubstituted triazoles over 1,5-isomers .

- Microwave-assisted synthesis : Reduce reaction time from 12 h to 30 min, minimizing side products .

Q. What analytical approaches validate biological target engagement?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD <1 µM) to purified enzymes .

- Cellular thermal shift assays (CETSA) : Confirm target stabilization in cancer cell lysates .

Data Interpretation

Q. How to reconcile conflicting cytotoxicity data across cell lines?

Q. What structural modifications enhance blood-brain barrier (BBB) penetration?

- LogP optimization : Reduce polar surface area (<90 Ų) and maintain LogP 2–3 .

- Prodrug design : Esterify the carboxamide to improve lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.